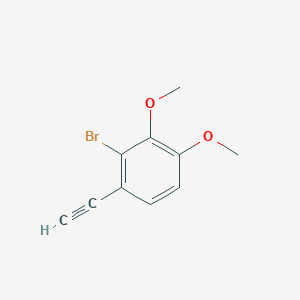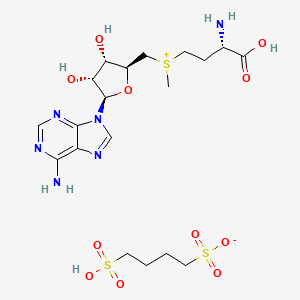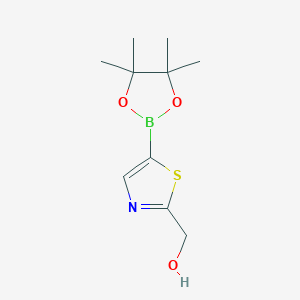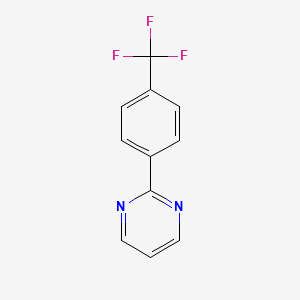
2-(4-(Trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
Comparación Con Compuestos Similares
2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar applications but differs in the position of the fluorine atom.
4-(Trifluoromethyl)phenyl)-2-pyrimidinamine: Another compound with similar applications but different functional groups.
Uniqueness: 2-(4-(Trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H7F3N2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-4-2-8(3-5-9)10-15-6-1-7-16-10/h1-7H |
Clave InChI |
RWDBWNUDGQKLSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



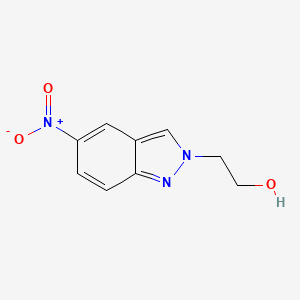
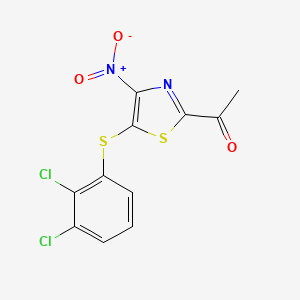
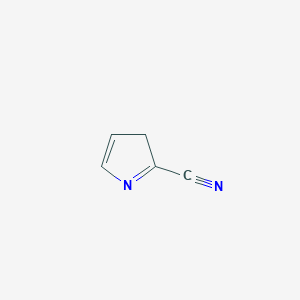
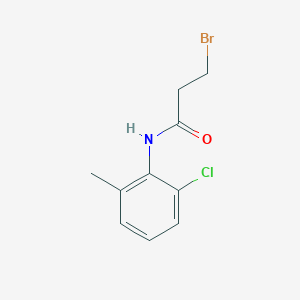
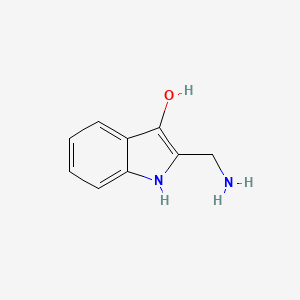

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
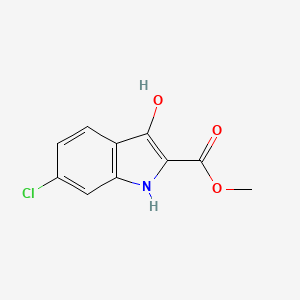
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
